molecular formula C14H15NO2 B8665111 3-(2-Methoxyphenoxy)benzylamine

3-(2-Methoxyphenoxy)benzylamine

Cat. No.: B8665111
M. Wt: 229.27 g/mol
InChI Key: IWXOQZYOYPFPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenoxy)benzylamine is a benzylamine derivative characterized by a methoxyphenoxy substituent at the third position of the benzyl core. This compound is primarily utilized in biochemical research and pharmaceutical synthesis. Available as a hydrochloride salt (CAS 1171099-72-1), it is supplied in high purity (≥95%) for reagent-grade applications . Its molecular formula is inferred as C₁₄H₁₅NO₂·HCl, with a molecular weight of approximately 277.74 g/mol. The structural uniqueness of the 2-methoxyphenoxy group contributes to its physicochemical properties, making it a subject of interest in structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

[3-(2-methoxyphenoxy)phenyl]methanamine

InChI

InChI=1S/C14H15NO2/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-9H,10,15H2,1H3

InChI Key

IWXOQZYOYPFPSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(2-Methoxyphenoxy)benzylamine, highlighting their molecular features, biological activities, and applications:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application References
This compound hydrochloride C₁₄H₁₅NO₂·HCl 2-Methoxyphenoxy substituent at benzylamine C3 Biochemical reagent; used in SAR studies
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine HCl C₁₆H₁₉NO₂·HCl Ethyl linker between benzylamine and 2-methoxyphenoxy Carvedilol synthesis intermediate; impurity in beta-blockers
3-Methoxybenzylamine C₈H₁₁NO Methoxy group at benzylamine C3 Precursor in amide synthesis; no reported bioactivity
3-(1-Indolinyl)benzylamine C₁₅H₁₆N₂ Indoline ring substituent at benzylamine C3 Non-opioid analgesic; active in writhing/tail-flick assays
2-(2-Methoxyphenoxy)benzylamine hydrochloride C₁₄H₁₅NO₂·HCl 2-Methoxyphenoxy at benzylamine C2 (positional isomer) Biochemical research; structural comparison studies

Structural and Functional Differences

  • Positional Isomerism: The placement of the methoxyphenoxy group significantly impacts biological activity. For example, 2-(2-Methoxyphenoxy)benzylamine (C2-substituted) lacks the adrenoceptor affinity observed in C3-substituted analogs like N-[2-(2-Methoxyphenoxy)ethyl]benzylamine HCl, which is linked to cardiovascular applications .
  • Substituent Type: Replacing the methoxyphenoxy group with an indoline ring (as in 3-(1-Indolinyl)benzylamine) confers analgesic activity without opiate receptor interaction, demonstrating the role of heterocyclic moieties in modulating CNS effects .

Pharmacological and Biochemical Insights

  • Adrenoceptor Binding: Compounds with 2-methoxyphenoxy-ethylamino side chains (e.g., Carvedilol intermediates) exhibit α₁/β₁-adrenoceptor antagonism, critical for antiarrhythmic and hypotensive effects .

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